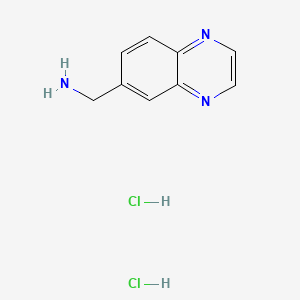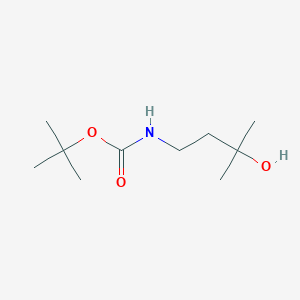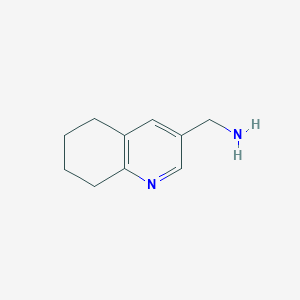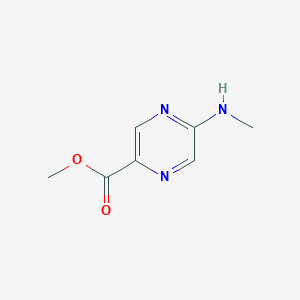
Methyl5-(methylamino)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(methylamino)pyrazine-2-carboxylate is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(methylamino)pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazine-2-carboxylic acid with methylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 5-(methylamino)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(methylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methylpyrazine-2-carboxylate: Similar in structure but lacks the methylamino group.
5-Methyl-2-pyrazinecarboxylic acid: Another pyrazine derivative with different functional groups.
2-Methylpyrazine-5-carboxylic acid: Similar core structure but different substituents.
Uniqueness
Methyl 5-(methylamino)pyrazine-2-carboxylate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 5-(methylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-8-6-4-9-5(3-10-6)7(11)12-2/h3-4H,1-2H3,(H,8,10) |
InChI Key |
SBPMAFUWLZNTOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
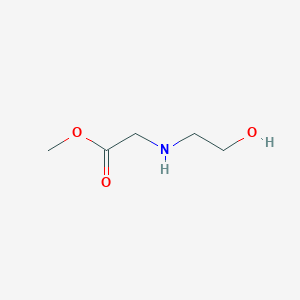
![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)
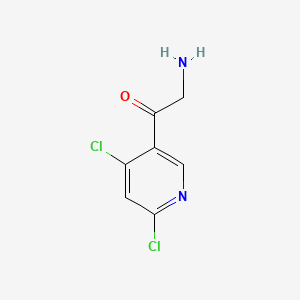
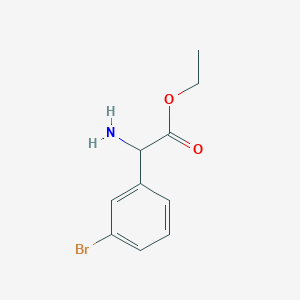

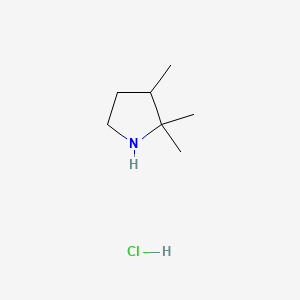
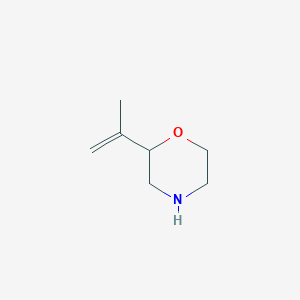

![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
